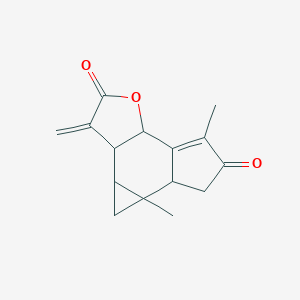
Anhydroivaxillarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anhydroivaxillarin is a flavonoid compound that has been found to exhibit various biological activities. It is a naturally occurring compound that can be found in several plant species, including the roots of Scutellaria baicalensis. This compound has gained significant attention in recent years due to its potential therapeutic applications.
科学的研究の応用
1. Role in Enzyme Modulation and Cellular Processes
- Annexin II (ANXII) is a receptor known for its role in the conversion of plasminogen to plasmin, inducing metalloproteinase-9 (MMP-9) activity. This process is crucial in various cellular functions and signaling pathways. The study found that estrogen and certain drugs like statins can modulate this activity, suggesting a complex interaction between different molecules and receptors in the cell membrane (Hwang et al., 2006).
2. Therapeutic Applications of Enzyme Inhibitors and Activators
- Carbonic anhydrases (CAs) are a group of enzymes with potential therapeutic applications across various diseases. CA inhibitors (CAIs) and activators have been suggested for use in treating conditions like obesity, cancer, and neurological disorders. This area of research highlights the diverse potential of enzyme modulators in therapeutic applications (Supuran, 2008).
3. Enzyme Activity in Cancer Progression
- Certain carbonic anhydrase isoforms, such as CAIX and CAXII, have been implicated in cancer progression. They play roles in pH regulation and metabolic processes within tumors, making them potential targets for cancer treatment (Potter & Harris, 2003). Another study suggested that carbonic anhydrase XII (CAXII) promotes the invasion and migration ability of breast cancer cells through the p38 MAPK signaling pathway, indicating the critical role of this enzyme in cancer cell metastasis (Hsieh et al., 2010).
特性
CAS番号 |
10518-13-5 |
|---|---|
製品名 |
Anhydroivaxillarin |
分子式 |
C15H16O3 |
分子量 |
244.28 g/mol |
IUPAC名 |
2,11-dimethyl-6-methylidene-8-oxatetracyclo[8.3.0.02,4.05,9]tridec-10-ene-7,12-dione |
InChI |
InChI=1S/C15H16O3/c1-6-10(16)4-8-11(6)13-12(7(2)14(17)18-13)9-5-15(8,9)3/h8-9,12-13H,2,4-5H2,1,3H3 |
InChIキー |
KTTIHIGGDOOVBX-UHFFFAOYSA-N |
SMILES |
CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C |
正規SMILES |
CC1=C2C(CC1=O)C3(CC3C4C2OC(=O)C4=C)C |
その他のCAS番号 |
14026-87-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



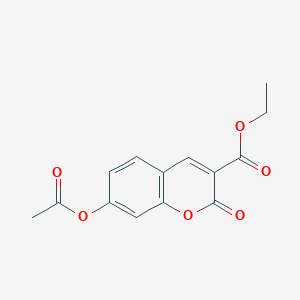
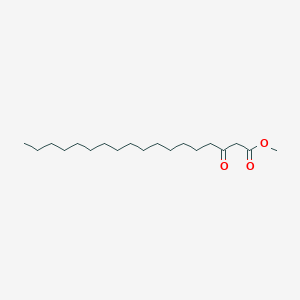
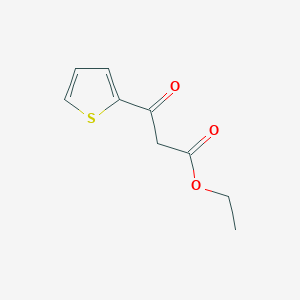
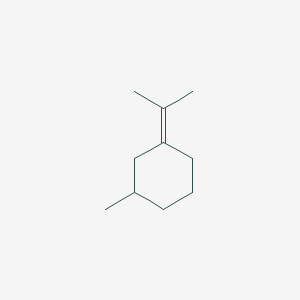

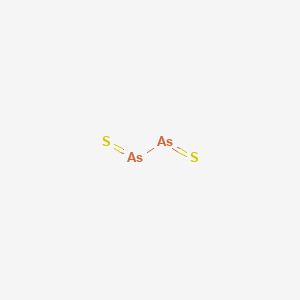
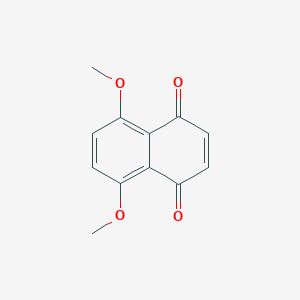
![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)
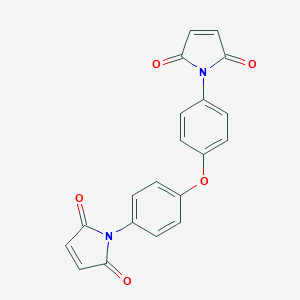
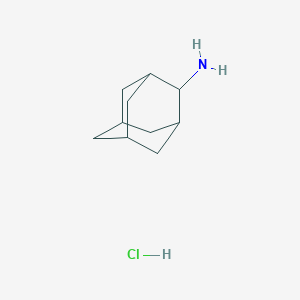
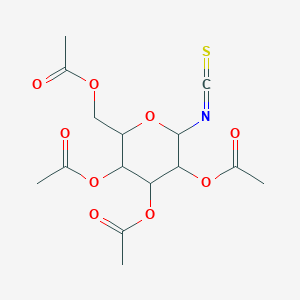

![Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B89272.png)
